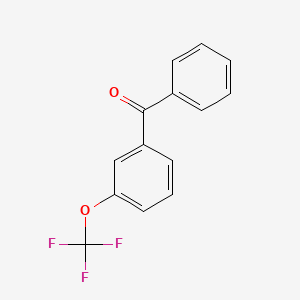
m-Trifluoromethoxybenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl(3-(trifluoromethoxy)phenyl)methanone is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the chlorination/fluorination sequence, where trichloromethyl aryl ethers are produced without isolation and then converted in situ into the final trifluoromethyl aryl ethers . This method ensures high yield and purity of the desired product.
Industrial Production Methods: Industrial production of this compound often employs advanced fluorination techniques to ensure the efficient incorporation of the trifluoromethoxy group. The use of specialized reagents and catalysts is crucial to achieve the desired chemical transformation on a large scale .
Chemical Reactions Analysis
Types of Reactions: Phenyl(3-(trifluoromethoxy)phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group into alcohols.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include trifluoromethoxy-substituted alcohols, ketones, and various substituted aromatic compounds .
Scientific Research Applications
Phenyl(3-(trifluoromethoxy)phenyl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of Phenyl(3-(trifluoromethoxy)phenyl)methanone involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, allowing it to interact effectively with biological membranes and enzymes. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
- Phenyl(4-(trifluoromethoxy)phenyl)methanone
- Phenyl(2-(trifluoromethoxy)phenyl)methanone
- Phenyl(3-(trifluoromethyl)phenyl)methanone
Comparison: Phenyl(3-(trifluoromethoxy)phenyl)methanone is unique due to the position of the trifluoromethoxy group on the aromatic ring. This positioning influences its chemical reactivity and biological activity. Compared to its analogs, this compound exhibits distinct properties that make it suitable for specific applications in pharmaceuticals and agrochemicals .
Biological Activity
m-Trifluoromethoxybenzophenone, also known as 4-(Trifluoromethoxy)benzophenone, is a chemical compound characterized by its unique trifluoromethoxy group attached to a benzophenone structure. This compound has garnered attention in various fields, particularly in biological research, due to its potential antimicrobial and anticancer properties.
- Molecular Formula : C14H10F3O2
- Molecular Weight : 266.21 g/mol
- Structure : The trifluoromethoxy group enhances lipophilicity, allowing better interaction with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In particular:
- Mechanism of Action : The compound disrupts microbial cell membranes, leading to cell lysis. This is attributed to the hydrophobic nature of the trifluoromethoxy group, which interacts favorably with lipid components of the membranes.
- Case Studies : In vitro studies have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
Anticancer Activity
Recent studies have explored the anticancer potential of this compound:
- Cell Line Studies : The compound has been tested on several cancer cell lines, including breast and lung cancer cells. Results indicate a dose-dependent inhibition of cell proliferation.
- Mechanism of Action : It is believed that this compound induces apoptosis through the activation of caspase pathways and inhibition of cell cycle progression .
Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Effective against E. coli and S. aureus | |
| Anticancer | Inhibits proliferation in breast and lung cancer cells |
In Vitro Studies
-
Antimicrobial Testing :
- Concentrations ranging from 10 µg/mL to 100 µg/mL were tested against various pathogens.
- Significant reductions in colony-forming units (CFUs) were observed at higher concentrations.
-
Cancer Cell Line Testing :
- MTT assays showed that concentrations above 50 µM resulted in over 70% reduction in viability for specific cancer cell lines.
- Flow cytometry analyses confirmed increased apoptosis rates in treated cells.
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- Protein Kinase Inhibition : Research suggests that this compound may inhibit certain kinases involved in cell signaling pathways, which are crucial for cancer cell survival and proliferation .
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress within cells, contributing to its anticancer effects by damaging cellular components.
Properties
Molecular Formula |
C14H9F3O2 |
|---|---|
Molecular Weight |
266.21 g/mol |
IUPAC Name |
phenyl-[3-(trifluoromethoxy)phenyl]methanone |
InChI |
InChI=1S/C14H9F3O2/c15-14(16,17)19-12-8-4-7-11(9-12)13(18)10-5-2-1-3-6-10/h1-9H |
InChI Key |
PXISKNBVIQYDFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















